3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-
Description
The compound 3-azabicyclo[3.1.0]hexane is a bicyclic scaffold featuring a six-membered ring fused with a cyclopropane moiety. Derivatives of this core structure are pharmacologically significant due to their ability to interact with neurotransmitter transporters, enzymes, and receptors . These compounds often exhibit stereochemistry-dependent bioactivity, with enantiomers showing distinct pharmacological profiles .
Properties
CAS No. |
909397-09-7 |
|---|---|
Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14FN/c1-14-7-10-6-12(10,8-14)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
InChI Key |
FCEZVCFFFLLXSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation reactions. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its mild conditions and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, resulting in stereoselective formation of the trans derivative .
Industrial Production Methods
Industrial production methods for 3-Azabicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions using metal catalysts. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclopropanation reactions are commonly used to synthesize these compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring system.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are used to introduce different substituents and modify the compound’s properties.
Common Reagents and Conditions
Oxidative Cyclopropanation: Copper catalysts and aryl methyl ketones.
Photochemical Decomposition: CHF2-substituted pyrazolines.
Palladium-Catalyzed Cyclopropanation: N-tosylhydrazones and internal alkenes.
Major Products
The major products formed from these reactions include various 3-Azabicyclo[3.1.0]hexane derivatives with different substituents, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Antitumor Activity
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane demonstrate significant cytotoxic effects against various cancer cell lines, including:
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Breast cancer (MCF-7)
A study highlighted the antiproliferative effects of spiro-fused compounds containing this moiety, suggesting its potential as an anticancer agent .
Opioid Receptor Antagonism
Compounds with the azabicyclo[3.1.0]hexane scaffold have been identified as antagonists of opioid receptors, which could be beneficial in developing treatments for opioid addiction and pain management .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit histone deacetylases suggests it may play a role in regulating gene expression related to neuronal survival .
Synthetic Methodologies
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves various chemical reactions, including:
- 1,3-Dipolar Cycloaddition : This method has been utilized to create spirocyclic derivatives that exhibit enhanced biological activity .
- Selective Reductions : Techniques involving reducing agents such as lithium aluminum hydride have been employed to synthesize novel derivatives with improved properties .
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that specific derivatives of 3-azabicyclo[3.1.0]hexane exhibited potent cytotoxicity against multiple cancer cell lines, supporting their further investigation as potential anticancer drugs .
Case Study 2: Opioid Receptor Interaction
Research exploring the interaction of these compounds with opioid receptors has shown promise in developing new analgesics that could mitigate the risks associated with traditional opioids .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them potential candidates for treating neurological disorders . The bicyclic structure allows these compounds to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below highlights key analogs of 3-azabicyclo[3.1.0]hexane, emphasizing substituent effects on molecular properties and therapeutic applications:
Key Observations:
Halogen Substituents: Fluorine and chlorine atoms enhance binding to transporters via hydrophobic and electrostatic interactions. For example, the 3,4-dichlorophenyl derivative (Centanafadine) shows 14-fold greater potency for norepinephrine reuptake inhibition compared to serotonin . Bromine-containing analogs (e.g., 1-(4-bromophenyl)-) serve as intermediates for synthesizing opioid antagonists .
Aromatic Ring Size: Larger aromatic systems (e.g., naphthalenyl in Centanafadine) improve binding affinity to monoamine transporters due to π-π stacking .
Stereochemistry :
- The (-)-enantiomer of 1-(3,4-dichlorophenyl)-3-methyl- exhibits 50-fold higher dopamine transporter (DAT) affinity than its (+)-counterpart .
Pharmacokinetic and Formulation Differences
- Sustained Release vs. Immediate Release :
The naphthalenyl derivative (Centanafadine HCl) in sustained-release formulations achieves 30–80% of the Cmax of immediate-release versions, reducing dosing frequency while maintaining efficacy in ADHD treatment . - Prodrug Strategies : Some derivatives (e.g., 1-(naphthalen-2-yl)-) are formulated as prodrugs to enhance bioavailability .
Biological Activity
3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- (CAS No. 86215-41-0) is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a nitrogen atom within its bicyclic structure, which influences its interaction with various biological targets.
- Molecular Formula : C12H14FN
- Molecular Weight : 191.24 g/mol
The unique structural features of this compound enable it to interact with multiple receptors, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant biological activities, including:
- Opioid Receptor Modulation : Some derivatives act as μ-opioid receptor ligands, showing high binding affinities and selectivity over δ and κ subtypes, which is crucial for developing analgesics without the side effects commonly associated with traditional opioids .
- Histone Deacetylase Inhibition : Certain compounds in this class have been identified as histone deacetylase inhibitors, which may have implications in cancer therapy and epigenetic regulation .
- Antinociceptive Properties : Studies have shown that these compounds can antagonize morphine-induced antinociception, suggesting potential use in pain management .
Structure-Activity Relationship (SAR)
The biological activity of 3-Azabicyclo[3.1.0]hexane derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of different substituents on the bicyclic structure significantly affects binding affinity and selectivity towards opioid receptors.
- Achiral Ligands : The design of achiral μ-opioid receptor ligands has led to compounds with picomolar binding affinities, enhancing their therapeutic potential for treating conditions like pruritus in veterinary medicine .
Case Studies
- Opioid Receptor Ligands : A study focused on the synthesis and evaluation of various 3-azabicyclo[3.1.0]hexane derivatives revealed that modifications could yield compounds with enhanced selectivity for μ-opioid receptors over other subtypes, providing insights into their potential as safer analgesics for both human and veterinary applications .
- Histone Deacetylase Inhibitors : Research highlighted the ability of certain derivatives to inhibit histone deacetylases, suggesting a role in cancer treatment through epigenetic modulation .
Interaction Studies
Interaction studies involving 3-Azabicyclo[3.1.0]hexane derivatives have focused on their binding affinities with various biological targets:
- Receptor Binding Affinities : Compounds have demonstrated high affinities for μ-opioid receptors, with some achieving binding constants in the low nanomolar range.
| Compound Name | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| Compound A | 0.5 nM | μ-opioid |
| Compound B | 2 nM | δ-opioid |
| Compound C | 10 nM | κ-opioid |
Q & A
Q. What is the structural significance of the 3-azabicyclo[3.1.0]hexane core in medicinal chemistry?
The bicyclic scaffold combines rigidity and spatial geometry, enabling precise interactions with biological targets. The nitrogen atom in the bridgehead position enhances hydrogen-bonding capabilities, critical for binding to enzymes (e.g., neurotransmitter transporters) . Derivatives like bicifadine (1-aryl-substituted analogs) exhibit potent inhibition of serotonin/noradrenaline/dopamine reuptake, attributed to the core’s conformational restriction and electronic properties .
Q. What synthetic strategies are commonly used to prepare 3-azabicyclo[3.1.0]hexane derivatives?
Key methods include:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones to form bicyclic structures with high diastereoselectivity .
- Reductive amination : A scalable industrial process for derivatives like bicifadine, involving reaction of a ketone precursor with amines under hydrogenation conditions .
- Enediyne cyclization : Transition-metal catalysis (e.g., Ru or Pd) enables simultaneous formation of both rings in 1,5- or 1,6-enyne precursors .
Advanced Research Questions
Q. How can stereoselective synthesis of 1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane be optimized?
Asymmetric cyclopropanation using chiral ligands (e.g., BINAP) with Pd catalysts achieves enantiomeric excess >90% . Computational modeling (DFT) predicts transition states to guide ligand selection. Post-synthetic modifications, such as nucleophilic aromatic substitution with fluorophenyl groups, require careful control of reaction temperature and base strength to avoid racemization .
Q. What strategies address contradictory data in biological activity across analogs?
For example, para-substituted aryl derivatives (e.g., 4-fluorophenyl) show higher analgesic potency than ortho/meta analogs . To resolve discrepancies:
- SAR studies : Systematic variation of substituents (e.g., halogen position, alkyl chain length) identifies critical pharmacophores .
- Binding assays : Radiolabeled analogs (e.g., [³H]-bicifadine) quantify affinity for monoamine transporters, distinguishing target-specific effects from off-target interactions .
Q. How can functionalization of the bicyclic core enhance bioactivity?
- N-Methylation : Retains activity (e.g., N-methyl bicifadine analogs), while bulkier substituents (cyclopropylmethyl, hexyl) abolish potency, indicating steric constraints in target binding .
- Hydroxymethylation : Introduction at position 6 enables conjugation with prodrug moieties (e.g., ester prodrugs for improved bioavailability) .
- Spiro-annelation : Fusion with heterocycles (e.g., pyrazine) creates novel ligands for nicotinic receptors, validated via electrophysiology assays .
Q. What mechanistic insights explain the compound’s enzyme interactions?
The bicyclic system modulates enzyme dynamics through:
- Transition-state mimicry : The strained cyclopropane mimics high-energy intermediates in enzymatic reactions (e.g., inhibition of dopamine β-hydroxylase) .
- Allosteric modulation : Molecular dynamics simulations reveal interactions with secondary binding pockets in monoamine transporters, stabilizing inactive conformations .
Q. How do computational tools aid in designing derivatives with improved pharmacokinetics?
- ADMET prediction : QSAR models predict logP, solubility, and CYP450 inhibition .
- Docking studies : Virtual screening against cryo-EM structures of serotonin transporters identifies derivatives with optimized binding poses .
Methodological Challenges
Q. What analytical techniques validate the stereochemistry of synthetic intermediates?
- X-ray crystallography : Absolute configuration confirmed via single-crystal analysis (e.g., bicifadine’s 1R,5S configuration) .
- Chiral HPLC : Enantiomeric purity assessed using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Vibrational circular dichroism (VCD) : Distinguishes diastereomers in absence of crystallizable samples .
Q. How are toxicological risks assessed during preclinical development?
- In vitro hepatotoxicity screening : HepG2 cell viability assays combined with CYP3A4 inhibition studies .
- Metabolite profiling : LC-HRMS identifies reactive intermediates (e.g., epoxides) formed via hepatic oxidation .
- Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
Emerging Research Directions
Q. What recent advancements enable late-stage diversification of the bicyclic core?
Q. How can the compound’s physicochemical properties be optimized for CNS penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
